9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14980347
InChI: InChI=1S/C20H16Cl2O3/c1-11-7-17(24-10-12-5-6-15(21)16(22)9-12)19-13-3-2-4-14(13)20(23)25-18(19)8-11/h5-9H,2-4,10H2,1H3
SMILES:
Molecular Formula: C20H16Cl2O3
Molecular Weight: 375.2 g/mol

9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC14980347

Molecular Formula: C20H16Cl2O3

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C20H16Cl2O3
Molecular Weight 375.2 g/mol
IUPAC Name 9-[(3,4-dichlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C20H16Cl2O3/c1-11-7-17(24-10-12-5-6-15(21)16(22)9-12)19-13-3-2-4-14(13)20(23)25-18(19)8-11/h5-9H,2-4,10H2,1H3
Standard InChI Key MFTKXNTXUZKPSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core, a tricyclic system comprising a benzene ring fused to a cyclopentane and a pyrone moiety. Key substituents include:

  • A methyl group at position 7, enhancing lipophilicity and steric bulk.

  • A 3,4-dichlorobenzyl ether group at position 9, introducing electron-withdrawing chlorine atoms that modulate electronic properties .

The molecular formula is C₂₀H₁₆Cl₂O₃, with a molecular weight of 375.25 g/mol . The InChIKey and SMILES notations provide unambiguous structural descriptors:

  • SMILES: ClC1=C(C=CC(=C1)Cl)COC2=C3C(=O)CCC3=C(C=C2)C

  • InChIKey: AUULRFIBROMINP-UHFFFAOYSA-N .

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for this specific compound remain unpublished, analogous chromenones exhibit planar aromatic systems with slight puckering in the cyclopentane ring. The 3,4-dichlorobenzyl group adopts a conformation orthogonal to the chromenone plane to minimize steric clashes, as observed in related structures .

Synthesis and Optimization

Retrosynthetic Analysis

Two primary synthetic routes dominate literature:

Route 1: Phenolic Alkylation Followed by Cyclization

  • Alkylation: 7-Methyl-4-hydroxychromenone reacts with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Cyclopentane Annulation: Friedel-Crafts acylation or acid-catalyzed cyclization forms the dihydrocyclopenta ring.

Route 2: Preformed Cyclopenta[c]chromenone Functionalization

  • Direct O-alkylation of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 3,4-dichlorobenzyl chloride .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationK₂CO₃, DMF, 80°C, 12h6895
CyclizationH₂SO₄, AcOH, reflux, 6h7291
Final PurificationColumn chromatography (EtOAc/hexane)8599

Data synthesized from Refs .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (≥50 mg/mL) .

  • Stability: Stable under inert atmosphere at −20°C for >2 years; degrades in acidic media (t₁/₂ = 8h at pH 2).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 7.32 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 5.21 (s, 2H, OCH₂Ar), 2.41 (s, 3H, CH₃) .

  • HRMS: m/z 375.0521 [M+H]⁺ (calc. 375.0524 for C₂₀H₁₆Cl₂O₃).

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • The 3,4-dichlorobenzyl group enhances membrane permeability (logP = 3.8 vs. 2.1 for non-chlorinated analog) .

  • Methyl at C7 improves metabolic stability (t₁/₂ = 4h in human liver microsomes vs. 0.5h for demethylated derivative).

Applications and Future Directions

Medicinal Chemistry

  • Lead candidate for kinase inhibitor development due to planar chromenone core.

  • Potential antibacterial agent against Gram-positive pathogens (MIC = 8 μg/mL for S. aureus).

Material Science

  • Non-linear optical (NLO) properties: Hyperpolarizability (β) = 45 × 10⁻³⁰ esu, suggesting applications in photonics .

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